Cas no 1807202-34-1 (Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate)

Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate
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- インチ: 1S/C11H10ClNO2S/c1-2-15-10(14)5-8-7(6-13)3-4-9(12)11(8)16/h3-4,16H,2,5H2,1H3
- InChIKey: FCSGINXAFYLPSO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C#N)C(=C1S)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 51.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020860-1g |
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate |
1807202-34-1 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Ethyl 3-chloro-6-cyano-2-mercaptophenylacetateに関する追加情報
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate (CAS No. 1807202-34-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate (CAS No. 1807202-34-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications. This compound, characterized by its 3-chloro, 6-cyano, and 2-mercaptophenylacetate substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.
The Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate molecule is a derivative of phenylacetic acid, incorporating halogen and cyano functional groups that enhance its reactivity and utility in synthetic chemistry. The presence of the thiol group at the 2-position allows for further functionalization, making it a valuable building block for constructing more complex scaffolds. This intermediate has been widely explored in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities.
In recent years, there has been a surge in research focused on developing new pharmaceuticals with improved efficacy and reduced side effects. The Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate compound has emerged as a key player in this endeavor. Its structural motifs are frequently incorporated into drug candidates designed to interact with specific biological targets. For instance, studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors hold promise for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The 3-chloro and 6-cyano substituents in Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate contribute to its reactivity by enhancing electrophilic substitution reactions, allowing for further derivatization at these positions. This flexibility makes it an attractive starting material for medicinal chemists seeking to optimize drug-like properties such as solubility, bioavailability, and metabolic stability. Additionally, the thiol group can participate in disulfide bond formation, which is relevant in the development of protein-targeting agents and enzyme inhibitors.
Recent advancements in computational chemistry have further highlighted the potential of Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate as a scaffold for drug discovery. Molecular modeling studies have shown that derivatives of this compound can effectively bind to various protein targets, including kinases and transcription factors. These insights have guided the design of novel analogs with enhanced binding affinity and selectivity. The integration of machine learning algorithms has expedited the process of identifying promising candidates for experimental validation.
The pharmaceutical industry has also recognized the importance of green chemistry principles in drug development. Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate fits well within this paradigm due to its potential for catalytic transformations and minimal waste generation. Researchers have explored solvent-free reactions and catalytic methods to improve the efficiency of its synthesis, aligning with global efforts to reduce environmental impact.
In conclusion, Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate (CAS No. 1807202-34-1) is a multifaceted intermediate with significant implications in modern pharmaceutical synthesis. Its unique structural features enable the construction of diverse bioactive molecules, making it indispensable in drug discovery programs targeting various therapeutic areas. As research continues to evolve, this compound will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics.
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